molecular formula C11H15BrN2O B13539836 1-(2-Bromo-3-methoxyphenyl)piperazine

1-(2-Bromo-3-methoxyphenyl)piperazine

Cat. No.: B13539836
M. Wt: 271.15 g/mol
InChI Key: APAVPKFIWAYWBA-UHFFFAOYSA-N
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Description

1-(2-Bromo-3-methoxyphenyl)piperazine, also known by its chemical formula C₁₁H₁₆N₂OBr, is a piperazine derivative. It features a piperazine ring substituted with a bromine atom at the 2-position and a methoxy group at the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes: The synthesis of 1-(2-Bromo-3-methoxyphenyl)piperazine involves introducing the bromine and methoxy substituents onto the piperazine ring. While specific methods may vary, one common approach is the reaction of 1-(3-methoxyphenyl)piperazine with a brominating agent, such as N-bromosuccinimide (NBS), under appropriate conditions .

Industrial Production: Industrial-scale production methods for this compound are not extensively documented. research laboratories can synthesize it using established protocols.

Chemical Reactions Analysis

1-(2-Bromo-3-methoxyphenyl)piperazine can participate in various chemical reactions:

    Substitution Reactions: The bromine atom at the 2-position makes it susceptible to nucleophilic substitution reactions.

    Reduction: Reduction of the bromine substituent can yield the corresponding piperazine without the bromine atom.

    Functionalization: The methoxy group can undergo functionalization reactions, such as ether cleavage or methylation.

Common reagents include brominating agents, reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

Scientific Research Applications

1-(2-Bromo-3-methoxyphenyl)piperazine finds applications in:

    Medicinal Chemistry: Researchers explore its potential as a scaffold for designing bioactive compounds.

    Neuroscience: It may interact with neurotransmitter receptors due to its piperazine moiety.

    Drug Development: Scientists investigate its role in drug discovery.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to neurotransmission or cellular signaling pathways.

Comparison with Similar Compounds

While 1-(2-Bromo-3-methoxyphenyl)piperazine is unique due to its specific substitution pattern, similar compounds include:

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

1-(2-bromo-3-methoxyphenyl)piperazine

InChI

InChI=1S/C11H15BrN2O/c1-15-10-4-2-3-9(11(10)12)14-7-5-13-6-8-14/h2-4,13H,5-8H2,1H3

InChI Key

APAVPKFIWAYWBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Br)N2CCNCC2

Origin of Product

United States

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